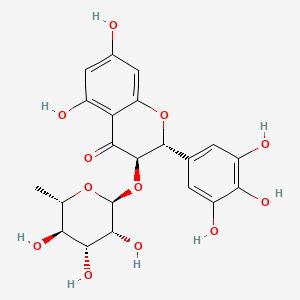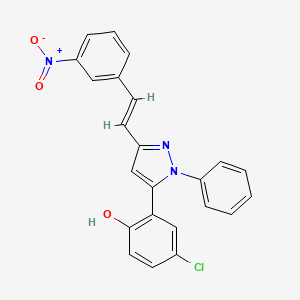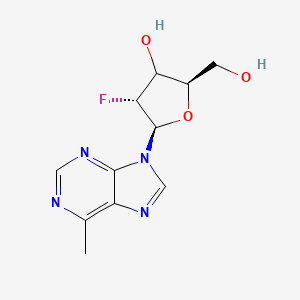
Mito-SilylDCA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mito-SilylDCA is a compound designed to inhibit pyruvate dehydrogenase kinase 1 (PDK1) within the mitochondrial network. It combines several dichloroacetate (DCA) molecules, a thiamine pyrophosphate (TPP) moiety for targeting, a polyethylene glycol linker, and a silyl group. This unique structure allows it to effectively inhibit PDK1, which plays a crucial role in regulating the pyruvate dehydrogenase complex (PDC) and cellular metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mito-SilylDCA involves several key steps:
Formation of the TPP Moiety: The thiamine pyrophosphate moiety is synthesized through the phosphorylation of thiamine.
Attachment of DCA Groups: Dichloroacetate groups are attached to the TPP moiety using esterification reactions.
Polyethylene Glycol Linker Addition: A polyethylene glycol linker is introduced to enhance solubility and bioavailability.
Incorporation of the Silyl Group: The final step involves the addition of a silyl group to improve the compound’s stability and mitochondrial targeting.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using automated synthesis equipment, and ensuring compliance with regulatory standards for pharmaceutical production.
Analyse Chemischer Reaktionen
Types of Reactions
Mito-SilylDCA undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the DCA groups, potentially altering the compound’s inhibitory activity.
Substitution: Substitution reactions can occur at the silyl group or the DCA moieties, leading to the formation of derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of this compound, and substituted analogs with modified biological activity.
Wissenschaftliche Forschungsanwendungen
Mito-SilylDCA has a wide range of scientific research applications:
Chemistry: It is used to study mitochondrial metabolism and the regulation of the pyruvate dehydrogenase complex.
Biology: Researchers use it to investigate cellular energy metabolism and the role of PDK1 in various biological processes.
Medicine: this compound is explored for its potential therapeutic applications in diseases characterized by metabolic dysregulation, such as cancer and metabolic disorders.
Industry: The compound is used in the development of new drugs targeting mitochondrial functions and metabolic pathways.
Wirkmechanismus
Mito-SilylDCA exerts its effects by inhibiting PDK1, which in turn activates the pyruvate dehydrogenase complex. This activation leads to increased conversion of pyruvate to acetyl-CoA, enhancing mitochondrial respiration and energy production. The TPP moiety ensures targeted delivery to the mitochondria, while the DCA groups provide effective inhibition of PDK1 .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloroacetate (DCA): A simpler form of Mito-SilylDCA, used for similar purposes but without the enhanced targeting and stability features.
Thiamine Pyrophosphate (TPP): Used independently for its role in mitochondrial metabolism but lacks the inhibitory properties of this compound.
Polyethylene Glycol (PEG) Conjugates: Used to improve solubility and bioavailability of various drugs, similar to the PEG linker in this compound.
Uniqueness
This compound is unique due to its combination of DCA, TPP, PEG linker, and silyl group, which together provide targeted, stable, and effective inhibition of PDK1 within the mitochondrial network. This makes it a powerful tool for studying and potentially treating metabolic diseases .
Eigenschaften
Molekularformel |
C52H77BrCl4NO6PSi |
|---|---|
Molekulargewicht |
1092.9 g/mol |
IUPAC-Name |
[6-[[1-(2,2-dichloroacetyl)oxy-2-[(2,2-dichloroacetyl)oxymethyl]-3-[dimethyl(octadecyl)silyl]oxypropan-2-yl]amino]-6-oxohexyl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C52H76Cl4NO6PSi.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-31-40-65(2,3)63-43-52(41-61-50(59)48(53)54,42-62-51(60)49(55)56)57-47(58)38-29-22-30-39-64(44-32-23-19-24-33-44,45-34-25-20-26-35-45)46-36-27-21-28-37-46;/h19-21,23-28,32-37,48-49H,4-18,22,29-31,38-43H2,1-3H3;1H |
InChI-Schlüssel |
XYLMVLJHVIWPSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC[Si](C)(C)OCC(COC(=O)C(Cl)Cl)(COC(=O)C(Cl)Cl)NC(=O)CCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


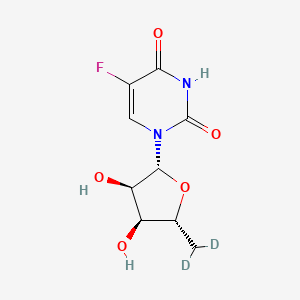
![8-Methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one](/img/structure/B12388313.png)

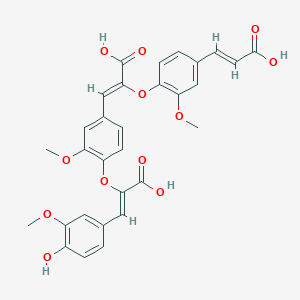
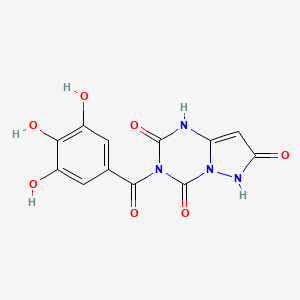
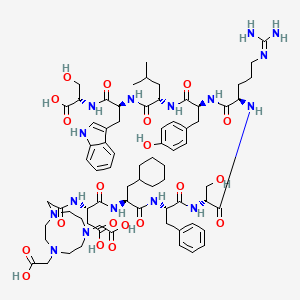
![(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-2,3,3,4,4-pentadeuteriopentanedioic acid](/img/structure/B12388349.png)


![(2R,4R)-1-[(3-chloro-2-fluorophenyl)methyl]-4-[[5-fluoro-4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridin-2-yl]methyl]-2-methylpiperidine-4-carboxylic acid](/img/structure/B12388362.png)
